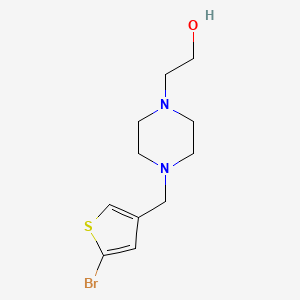
2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol is a compound that features a piperazine ring substituted with a bromothiophene moiety and an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 5-bromothiophene-3-carbaldehyde with piperazine, followed by reduction and subsequent functionalization to introduce the ethan-1-ol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromothiophene moiety can be reduced to a thiophene ring.
Substitution: The bromine atom in the bromothiophene can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethanal or 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethanoic acid .
科学的研究の応用
2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modulation of biological pathways, particularly those involving piperazine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromothiophene moiety may also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-(4-(4-Bromophenyl)piperazin-1-yl)ethan-1-ol: Similar structure but with a bromophenyl group instead of a bromothiophene.
2-(4-(4-Chlorophenyl)piperazin-1-yl)ethan-1-ol: Similar structure but with a chlorophenyl group.
2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethan-1-ol: Similar structure but with a methoxyphenyl group
Uniqueness
2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol is unique due to the presence of the bromothiophene moiety, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C11H17BrN2OS |
|---|---|
分子量 |
305.24 g/mol |
IUPAC名 |
2-[4-[(5-bromothiophen-3-yl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H17BrN2OS/c12-11-7-10(9-16-11)8-14-3-1-13(2-4-14)5-6-15/h7,9,15H,1-6,8H2 |
InChIキー |
RGAUBLWSHOCDKE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)CC2=CSC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14903812.png)

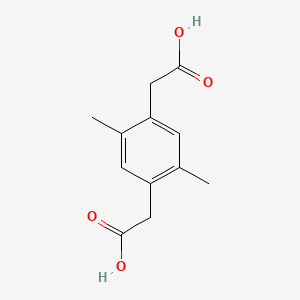
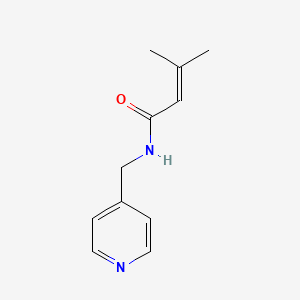
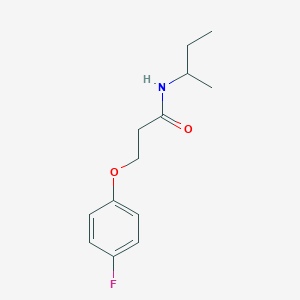
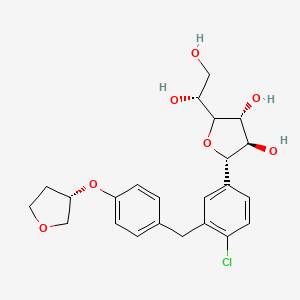
![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
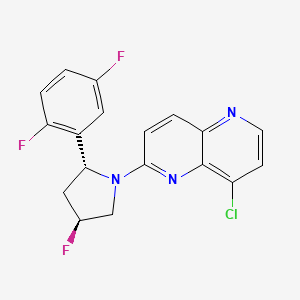
![1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B14903867.png)
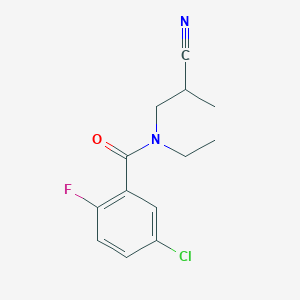
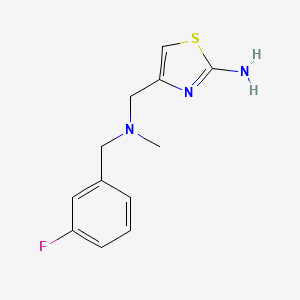
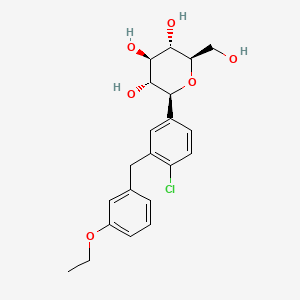
![4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
